molecular formula C7H4BrClN2S B1384070 2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine CAS No. 2173074-30-9

2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine

Cat. No. B1384070
M. Wt: 263.54 g/mol
InChI Key: XQKGGKKAGRUZJB-UHFFFAOYSA-N
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Description

“2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine” is a chemical compound with the molecular formula C7H4BrClN2S and a molecular weight of 263.54 . It is also known by the IUPAC name 2-bromo-5-chloro-3H-3lambda3-thiazolo [5,4-b]pyridine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF quantitatively gave 5-chloro-7-methylthiazolo[4,5-d] pyrimidine-2 (3 H)-thione, which was then alkylated at the sulfur atom with various alkyl halides in the presence of Et N 3 in acetonitrile to give alkylthio derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrClN2S/c7-6-9-3-1-2-4 (8)10-5 (3)11-6/h1-2,11H . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine serves as an intermediate in the synthesis of various chemically diverse compounds. It has been used in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines by nucleophilic substitution, indicating its versatility as a building block in organic synthesis (Palamarchuk et al., 2019).
  • This compound has also been involved in the preparation of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines. These structures have shown potential for various transformations, such as ring rearrangement and diversification through reactions like Kumada cross-couplings, which are significant in medicinal chemistry and drug design (Tang et al., 2014).

Application in Heterocyclic Chemistry

  • Research in heterocyclic chemistry has leveraged 2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine for synthesizing various heterocycles containing nitrogen or sulfur. These studies have explored the synthesis and structure of derivatives of 1,2-dihydrothiazolo[5,4-b]pyridine, expanding the chemical space for potential pharmaceutical applications (Solov’eva et al., 1993).

Use in Creating Bioactive Compounds

  • The compound has been a part of the synthesis process for creating bioactive compounds. Studies have shown its utility in the formation of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which have important biological activities. Such compounds are synthesized using both conventional and modern microwave techniques, demonstrating the adaptability of this chemical in various synthetic methodologies (Youssef et al., 2012).

Role in Developing Novel Heterocyclic Systems

  • It also plays a role in developing novel heterocyclic systems like isothiazolo[5,4-b]pyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine derivatives. Such systems have shown promising properties, including anticonvulsant activity, indicating their potential use in therapeutic applications (Paronikyan et al., 2002).

properties

IUPAC Name

2-bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S/c1-3-2-4(9)10-6-5(3)11-7(8)12-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKGGKKAGRUZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1N=C(S2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-7-methylthiazolo[5,4-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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